Product packaging for Tert-butyl-(3-iodopropoxy)-dimethylsilane(Cat. No.:CAS No. 78878-05-4)

Tert-butyl-(3-iodopropoxy)-dimethylsilane

Cat. No.: B115104
CAS No.: 78878-05-4
M. Wt: 300.25 g/mol
InChI Key: KTJOZDBANQOLHP-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Organosilicon and Organoiodine Reagents in Synthetic Chemistry

The journey of organosilicon chemistry began in 1863 with the synthesis of tetraethylsilane (B1293383) by Charles Friedel and James Crafts. However, it was the pioneering work of Frederic Kipping in the early 20th century that laid the foundation for this field. A significant breakthrough came with the development of the Müller-Rochow direct process in the 1940s, which enabled the large-scale industrial production of organosilanes, paving the way for the widespread use of silicon-based reagents and materials. Initially valued for their stability and role as protecting groups, the application of organosilicon compounds has expanded dramatically to include their use in cross-coupling reactions, as stereodirecting groups, and in the formation of silicon-based tethers.

Parallel to this, organoiodine chemistry has witnessed a remarkable evolution. While iodine-containing organic molecules have long been used in synthesis, the emergence of hypervalent iodine reagents in the latter half of the 20th century revolutionized their role. Compounds such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), which gained prominence from the 1980s onwards, are now indispensable tools for a wide range of selective oxidation reactions. ambeed.com These reagents are prized for their mild reaction conditions, high efficiency, and reduced toxicity compared to many heavy metal-based oxidants. The development of catalytic systems involving hypervalent iodine species further underscores the growing importance of these environmentally benign reagents in sustainable chemistry. ambeed.com

The convergence of these two fields has given rise to valuable bifunctional reagents like silylated iodoalkanes, which incorporate both a reactive carbon-iodine bond and a sterically demanding, cleavable silyl (B83357) ether. This combination allows for a sequential and controlled manipulation of molecules, a strategy highly sought after in the synthesis of complex natural products and pharmaceuticals.

Strategic Importance of Bifunctional Intermediates: The Case of Tert-butyl-(3-iodopropoxy)-dimethylsilane

This compound exemplifies the utility of a bifunctional reagent. This compound features a primary alkyl iodide, which is a versatile functional group for forming carbon-carbon and carbon-heteroatom bonds through nucleophilic substitution or cross-coupling reactions. Simultaneously, it contains a tert-butyldimethylsilyl (TBDMS) ether, a robust and widely used protecting group for alcohols. The TBDMS group is stable to a variety of reaction conditions but can be selectively removed when desired, unmasking the hydroxyl functionality for further elaboration.

This dual functionality makes this compound a powerful tool for introducing a protected three-carbon chain with a terminal reactive handle. This strategy is particularly valuable in multi-step syntheses where precise control over the sequence of bond formations is crucial.

Scope and Research Objectives of Investigations Involving this compound

Research involving this compound is primarily driven by the need for efficient and convergent strategies in the synthesis of complex molecular architectures. The overarching objectives of its application can be summarized as follows:

Convergent Synthesis of Complex Molecules: A major goal is to utilize this reagent to connect two different molecular fragments in a convergent manner. The iodo group allows for the coupling to one part of the target molecule, while the protected hydroxyl group can be deprotected and reacted with another fragment at a later stage. This approach significantly shortens synthetic sequences compared to linear strategies.

Introduction of Functionalized Side Chains: The reagent is frequently employed to install a three-carbon chain that can be further functionalized. After the initial coupling via the iodide, the silyl ether can be cleaved to reveal a primary alcohol, which can then be oxidized, converted to another leaving group, or used in esterification or etherification reactions.

Development of Novel Synthetic Methodologies: The unique reactivity of this compound also inspires the development of new synthetic methods. For instance, its use in transition metal-catalyzed cross-coupling reactions allows for the formation of previously challenging bond constructions under mild conditions.

A prominent example of the strategic use of this compound is in the synthesis of ent-progesterone, the non-naturally occurring enantiomer of progesterone. google.comgoogleapis.comgoogle.comgoogle.com In this synthesis, the reagent is used to introduce a key side chain onto a steroid precursor. google.com The iodide is displaced by a nucleophilic carbon, and the silyl ether is carried through several steps before being cleaved to allow for the formation of the final ring system.

Another documented application is in nickel-catalyzed cross-coupling reactions for the synthesis of ketones. In these reactions, the alkyl iodide moiety of this compound participates in the catalytic cycle to form a new carbon-carbon bond, leading to the formation of a ketone product bearing the protected hydroxyl group.

The following table provides a summary of the key properties of this compound:

PropertyValue
Chemical Formula C9H21IOSi
Molecular Weight 300.25 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 95-97 °C at 0.5 mmHg
CAS Number 78878-05-4

The research findings and applications of this compound are a testament to the power of bifunctional reagents in modern organic synthesis. As chemists continue to tackle increasingly complex molecular targets, the strategic deployment of such versatile building blocks will undoubtedly play an even more critical role.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H21IOSi B115104 Tert-butyl-(3-iodopropoxy)-dimethylsilane CAS No. 78878-05-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl-(3-iodopropoxy)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21IOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJOZDBANQOLHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21IOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452308
Record name tert-butyl-(3-iodopropoxy)-dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78878-05-4
Record name tert-butyl-(3-iodopropoxy)-dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Preparation of Tert Butyl 3 Iodopropoxy Dimethylsilane

Development of Methodologies for Silyl (B83357) Ether Formation on ω-Haloalcohols

The initial step in the primary synthetic pathways involves the formation of a silyl ether. This is typically accomplished by protecting a hydroxyl group, which can be part of a 3-halopropanol or 1,3-propanediol, setting the stage for subsequent iodination.

Silylation of 3-Halopropanols with Dimethyl(tert-butyl)silyl Reagents

The protection of alcohols as tert-butyldimethylsilyl (TBDMS) ethers is a cornerstone of modern organic synthesis. organic-chemistry.org The TBDMS group offers significant stability, being approximately 10,000 times more hydrolytically stable than the trimethylsilyl (B98337) (TMS) group. organic-chemistry.org The direct silylation of 3-halopropanols, such as 3-chloro- or 3-bromopropanol, with tert-butyldimethylsilyl chloride (TBDMS-Cl) is a common approach.

Early methods using TBDMS-Cl alone or with pyridine (B92270) were often slow and resulted in low yields. organic-chemistry.org A significant breakthrough was the use of imidazole (B134444) as a catalyst in a dimethylformamide (DMF) solvent, a method developed by E.J. Corey, which allows for the mild and high-yield conversion of various alcohols to their TBDMS ethers. organic-chemistry.org The reaction is believed to proceed through a highly reactive N-tert-butyldimethylsilylimidazole intermediate, although recent research suggests that DMF itself may act as a catalyst. organic-chemistry.org

Further enhancements to this methodology have been explored. For instance, the combination of N-methylimidazole with a catalytic amount of iodine has been shown to significantly accelerate the silylation of primary, secondary, and even sterically hindered tertiary alcohols. researchgate.net This system provides a general and efficient method for preparing silyl ethers. researchgate.net Catalyst-free methods have also been developed, where the reaction of an alcohol with TBDMS-Cl proceeds smoothly in a dimethyl sulfoxide (B87167) (DMSO)–hexane solvent system at room temperature, offering a green-chemistry alternative by avoiding the need for a catalyst and simplifying the removal of byproducts.

Table 1: Comparison of Silylation Methods for Alcohols

Method Silylating Agent Catalyst/Base Solvent Conditions Yield
Corey Method TBDMS-Cl Imidazole DMF Room Temp High
Accelerated Method TBDMS-Cl N-methylimidazole / Iodine Various Room Temp High

Direct Synthesis via 1,3-Propanediol Derivatization

An alternative and often preferred route commences with the inexpensive and readily available feedstock, 1,3-propanediol. researchgate.net This pathway involves two key transformations: the selective monosilylation of one of the primary hydroxyl groups, followed by the conversion of the remaining hydroxyl group into an iodide.

The challenge in this approach lies in achieving selective monosilylation, preventing the formation of the disilylated byproduct. This can be controlled by careful manipulation of reaction conditions, such as using a stoichiometric amount of the silylating agent and controlling the temperature and reaction time. The resulting intermediate, tert-butyl-(3-hydroxypropoxy)-dimethylsilane, is then carried forward to the iodination step. This route is advantageous as it avoids handling potentially more hazardous 3-halopropanols directly.

Iodination Protocols for Silylated Alcohols

Once the precursor, tert-butyl-(3-hydroxypropoxy)-dimethylsilane, is obtained, the next critical step is the conversion of the terminal alcohol functionality into an iodide. This transformation prepares the molecule for its use as an alkylating agent in subsequent synthetic steps. A variety of iodination methods, ranging from classical to more advanced protocols, can be employed.

Classical Iodination Reactions

Traditional methods for converting alcohols to alkyl iodides are well-established. The Appel reaction, which utilizes a combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂), is a widely used and reliable method. The reaction proceeds under mild conditions and is tolerant of many functional groups, including silyl ethers.

Another classical approach is to first convert the alcohol into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. The resulting sulfonate ester can then undergo a nucleophilic substitution reaction with an iodide salt, such as sodium iodide (NaI) in acetone, in what is known as the Finkelstein reaction. organic-chemistry.org This two-step sequence is highly effective for primary alcohols.

Application of Advanced Iodinating Reagents

Modern organic synthesis has introduced a variety of milder and more efficient reagents for the iodination of alcohols. These advanced systems often offer improved yields, better functional group tolerance, and simpler workup procedures.

One such system employs cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in combination with sodium iodide in acetonitrile (B52724). organic-chemistry.org This method provides an exceedingly mild and effective means of converting a wide range of alcohols into their corresponding iodides. organic-chemistry.org

The use of heterogeneous reagents like Silphos [P(Cl)₃₋ₙ(SiO₂)ₙ] in the presence of molecular iodine offers the advantage of a simple workup, where the silica-based byproduct can be easily removed by filtration. organic-chemistry.org Additionally, ionic liquids, such as 1-n-butyl-3-methylimidazolium halides, have been utilized as both the solvent and the halide source, enabling efficient conversion of alcohols to alkyl halides under mild conditions with easy product isolation. organic-chemistry.org

Table 2: Selected Iodination Methods for Alcohols

Method Reagent(s) Key Features
Appel Reaction PPh₃, I₂, Imidazole Mild conditions, reliable for primary and secondary alcohols.
Tosylation/Finkelstein 1. TsCl, Pyridine; 2. NaI Two-step process, proceeds via Sₙ2 with inversion of configuration.
CeCl₃/NaI System CeCl₃·7H₂O, NaI Exceedingly mild conditions, simple procedure. organic-chemistry.org
Silphos/I₂ Silphos, I₂ Heterogeneous reagent, simple filtration workup. organic-chemistry.org

Optimization of Reaction Conditions for Synthetic Efficiency and Purity

Achieving high yield and purity in the synthesis of tert-butyl-(3-iodopropoxy)-dimethylsilane requires careful optimization of reaction parameters for both the silylation and iodination steps.

For the silylation reaction, key variables include the choice of base, solvent, temperature, and the stoichiometry of the reagents. For example, while imidazole is effective, other bases or catalytic systems might offer faster reaction times or be more suitable for large-scale synthesis. researchgate.net The solvent can also play a crucial role; while DMF is common, other polar aprotic solvents like DMSO or acetonitrile may influence reaction rates and selectivity.

Considerations for Stereochemical Control and Regioselectivity in Precursor Synthesis

The synthesis of the precursors to this compound requires careful control over selectivity, particularly when dealing with polyfunctional molecules like diols.

Regioselectivity in Precursor Synthesis

The primary precursor, 3-((tert-butyldimethylsilyl)oxy)-propanol, is synthesized from the symmetric and achiral molecule propane-1,3-diol. A significant challenge in this step is achieving selective monosilylation, as the reaction can easily proceed to form the disilylated byproduct. Since both hydroxyl groups are primary and electronically identical, differentiation relies on statistical control or specialized reaction conditions.

Several strategies have been developed to favor the formation of the mono-protected product from symmetric diols. These methods often involve precise control over stoichiometry, reaction time, and temperature. For instance, using a slight excess of the diol relative to the silylating agent can statistically favor monosilylation. Furthermore, specific solvent systems, such as a binary mixture of hexanes and acetonitrile, have been reported to improve the efficiency of monosilylation for symmetric primary and secondary diols.

Iridium-catalyzed regioselective silylation of C–H bonds offers another advanced approach. acs.org In this method, a hydroxyl group directs the silylation to a C–H bond at a specific distance (e.g., the γ-position), which, after oxidation, can yield a 1,3-diol. acs.org While this is a C-H functionalization approach rather than a direct protection, it underscores the importance of directed reactions in achieving high regioselectivity in the synthesis of 1,3-diol structures and their derivatives.

Stereochemical Control in Precursor Synthesis

While the specific precursor derived from propane-1,3-diol is achiral, the principles of stereochemical control are critical in organosilicon chemistry, especially when chiral or prochiral substrates are used. If a substituted analog of propane-1,3-diol (e.g., a chiral 1,3-diol) were used, controlling the stereochemistry during the silylation step would be paramount.

Catalytic enantioselective silylation is a powerful tool for this purpose. The two primary strategies are:

Kinetic Resolution of Racemic Diols : A chiral catalyst selectively silylates one enantiomer of a racemic diol faster than the other, allowing for the separation of the silylated enantiomer from the unreacted one.

Desymmetrization of meso-Diols : A chiral catalyst selectively silylates one of the two enantiotopic hydroxyl groups in a meso or prochiral diol, creating a chiral, non-racemic product from an achiral starting material.

Research has shown that chiral catalysts, including amino-acid-based small molecules, can effectively promote the enantioselective silylation of 1,2- and 1,3-diols. nih.gov The selectivity in these reactions often arises from hydrogen bonding interactions between the catalyst and the diol substrate, which orients the substrate for a stereoselective attack on a specific hydroxyl group. nih.gov For 1,2,3-triols, it has been observed that catalyst association is often more efficient with the 1,2-diol moiety compared to the 1,3-diol moiety, highlighting the subtle factors that govern selectivity. nih.gov These methodologies provide a framework for how stereochemical integrity could be established or controlled in the synthesis of chiral analogs of this compound precursors.

Table 2: Principles of Selective Silylation in Diol Precursors
Control TypeChallengeApplicable Substrate ExampleGeneral Approach
RegioselectivityMonosilylation vs. DisilylationPropane-1,3-diol (Symmetric)Stoichiometric control; specific solvent systems (e.g., hexanes/acetonitrile); catalyst-directed functionalization.
StereoselectivityEnantioselective Silylationmeso-1,3-diols (Prochiral)Desymmetrization using a chiral catalyst to selectively protect one of two enantiotopic hydroxyl groups.
StereoselectivityEnantiomeric SeparationRacemic 1,3-diolsKinetic resolution using a chiral catalyst to selectively react with one enantiomer.

Chemical Reactivity and Mechanistic Aspects of Tert Butyl 3 Iodopropoxy Dimethylsilane

Reactivity of the Alkyl Iodide Moiety in Nucleophilic and Electrophilic Transformations

The carbon-iodine bond in Tert-butyl-(3-iodopropoxy)-dimethylsilane is the primary site for transformations at the propyl chain. The high polarizability of this bond and the excellent leaving group ability of the iodide anion dictate its reactivity, primarily in nucleophilic substitutions, formation of organometallic species, radical reactions, and cross-coupling processes.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

The primary alkyl iodide structure of this compound strongly favors the bimolecular nucleophilic substitution (SN2) pathway. quora.comchemicalnote.com In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom from the backside of the carbon-iodine bond, leading to a concerted displacement of the iodide ion and an inversion of stereochemistry at the carbon center. chemicalnote.com Given that the substrate is achiral, this inversion is not stereochemically significant but is mechanistically important.

The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.com Strong, sterically unhindered nucleophiles are most effective. The alternative unimolecular (SN1) mechanism, which proceeds through a carbocation intermediate, is highly disfavored for primary alkyl halides due to the inherent instability of primary carbocations. quora.comchemicalnote.com

Table 1: Comparison of SN1 and SN2 Pathways for Primary Alkyl Iodides

FactorSN2 PathwaySN1 Pathway
Substrate StructureFavored (Primary alkyl halide)Disfavored (Unstable primary carbocation)
MechanismSingle concerted stepTwo-step process with carbocation intermediate
Rate LawRate = k[Substrate][Nucleophile]Rate = k[Substrate]
NucleophileFavored by strong, unhindered nucleophilesFavored by weak nucleophiles (often the solvent)

Generation of Organometallic Reagents from the Alkyl Iodide

The alkyl iodide moiety can be converted into highly reactive organometallic reagents, such as Grignard or organolithium reagents. These transformations effectively reverse the polarity of the carbon atom attached to the halogen, a concept known as umpolung.

Grignard Reagent Formation: Treatment of this compound with magnesium metal in an ether solvent (like diethyl ether or tetrahydrofuran) would yield the corresponding Grignard reagent, (3-(tert-butyldimethylsilyloxy)propyl)magnesium iodide. wikipedia.orgsigmaaldrich.com The reaction involves the insertion of magnesium into the carbon-iodine bond. wikipedia.org It is crucial to perform this reaction under strictly anhydrous conditions, as Grignard reagents are strong bases and will react with protic solvents like water. sigmaaldrich.com

Organolithium Reagent Formation: Similarly, reaction with two equivalents of lithium metal would produce the analogous organolithium reagent. byjus.com These reagents are generally more reactive and more basic than their Grignard counterparts.

These organometallic derivatives are potent nucleophiles and strong bases, enabling the formation of new carbon-carbon bonds through reactions with electrophiles like aldehydes, ketones, esters, and epoxides.

Radical-Mediated Reactions and Electron Transfer Processes

The carbon-iodine bond can undergo homolytic cleavage to generate a primary alkyl radical. This can be initiated by heat, light (photolysis), or radical initiators. researchgate.net Recent advancements have shown that visible light, in combination with a silane (B1218182), can trigger the homolysis of the carbon-iodine bond to form an alkyl radical without the need for a photoredox catalyst. rsc.org

Once formed, this radical can participate in various synthetic transformations, such as Giese additions, where it adds to an electron-deficient alkene. rsc.org The reaction mechanism often involves a radical chain process.

Electron transfer processes are also relevant to the reactivity of alkyl iodides. datapdf.com Electrochemical methods, for instance, can be used to generate carbon-centered radicals from alkyl iodides through a redox-relay system, providing a green alternative to traditional tin-based radical chemistry. rsc.org These electrochemically generated radicals can then engage in intermolecular reactions with alkenes and alkynes. rsc.org

Participation in Cross-Coupling Reactions

The alkyl iodide functional group allows this compound to participate in transition metal-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation.

Suzuki-Miyaura Coupling: While traditionally used for aryl and vinyl halides, recent developments have extended the scope of Suzuki-Miyaura coupling to include alkyl halides. libretexts.orgresearchgate.net The reaction of this compound with an organoboron compound (like a boronic acid or ester) in the presence of a palladium or nickel catalyst and a base would form a new carbon-carbon bond. libretexts.orgnih.gov These reactions are often challenged by slow oxidative addition and potential β-hydride elimination, but specialized ligands and conditions have been developed to overcome these issues. nih.gov The general mechanism involves oxidative addition of the alkyl iodide to the metal center, transmetalation with the organoboron species, and reductive elimination to yield the coupled product. libretexts.org

Heck Reaction: The Heck reaction typically couples aryl or vinyl halides with alkenes. organic-chemistry.org However, protocols for the Heck-type reaction of unactivated alkyl iodides have been established. acs.orgnih.govresearchgate.net This transformation, often proceeding through a hybrid organometallic-radical mechanism, would allow for the coupling of the 3-(tert-butyldimethylsilyloxy)propyl group to an alkene. nih.gov Carbonylative versions of the Heck reaction involving alkyl iodides have also been developed using a palladium/photoirradiation system. acs.org

Transformations Involving the tert-Butyldimethylsilyl (TBS) Ether Moiety

The tert-butyldimethylsilyl (TBS) ether is a robust protecting group for the primary alcohol. Its stability to a wide range of reaction conditions, coupled with the variety of methods available for its removal, makes it highly versatile in multi-step synthesis.

Selective Deprotection Methodologies for the TBS Group

The cleavage of the silicon-oxygen bond in the TBS ether is typically achieved under acidic conditions or with a source of fluoride (B91410) ions. total-synthesis.com The choice of deprotection agent can be tailored to be compatible with other functional groups in the molecule, such as the alkyl iodide.

Fluoride-Mediated Deprotection: Fluoride ions have a very high affinity for silicon, forming a strong Si-F bond, which is the thermodynamic driving force for this deprotection method. total-synthesis.com The most common reagent for this purpose is tetra-n-butylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.orgchemspider.com The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate siliconate intermediate which then fragments to release the alkoxide. total-synthesis.com Other fluoride sources include potassium fluoride (KF) and hydrofluoric acid-pyridine complex (HF•Py). commonorganicchemistry.comenpress-publisher.com

Acid-Catalyzed Deprotection: TBS ethers can be cleaved under acidic conditions. organic-chemistry.org The mechanism involves protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack on the silicon atom by a solvent molecule (e.g., water or an alcohol) or the conjugate base of the acid. stackexchange.com A variety of acidic reagents can be employed, from mild acids like acetic acid to stronger acids like HCl. commonorganicchemistry.comresearchgate.net Microwave heating can accelerate acid-mediated deprotection. researchgate.net The stability of silyl (B83357) ethers to acid hydrolysis generally follows the trend: TMS < TES < TBS < TIPS < TBDPS, allowing for selective deprotection if different silyl ethers are present. gelest.com

Table 2: Common Reagents for TBS Ether Deprotection

MethodReagent(s)Typical ConditionsNotes
Fluoride-MediatedTetrabutylammonium (B224687) fluoride (TBAF)THF, Room TemperatureVery common; the basicity of fluoride can sometimes cause side reactions. chemspider.comcommonorganicchemistry.com
Hydrofluoric acid-pyridine (HF•Py)THF or CH3CNBuffered fluoride source, can be less basic than TBAF.
Potassium bifluoride (KHF2)MeOH, Room TemperatureMild and effective for selective desilylation of phenol (B47542) TBDMS ethers. nih.gov
Acid-CatalyzedAcetic Acid (AcOH)THF/H2OMild conditions, but can be slow. researchgate.net
Hydrochloric Acid (HCl)MeOH or EtOHEffective, but may affect other acid-sensitive groups. commonorganicchemistry.com
Scandium(III) triflate (Sc(OTf)3)Catalytic amountAllows for chemoselective deprotection of alkyl TBS ethers in the presence of aryl TBS ethers. enpress-publisher.com
Fluoride-Mediated Desilylation Mechanisms

Fluoride ions are highly effective reagents for the cleavage of silyl ethers, a process driven by the formation of the exceptionally strong silicon-fluoride bond. nih.gov The mechanism of fluoride-mediated desilylation of the TBS ether in this compound proceeds through a hypervalent silicon intermediate. nih.govnih.govresearchgate.net

The reaction is initiated by the nucleophilic attack of a fluoride ion (e.g., from tetrabutylammonium fluoride - TBAF) on the silicon atom. nih.gov This attack leads to the formation of a pentacoordinate siliconate intermediate. nih.govresearchgate.net This intermediate is trigonal bipyramidal in geometry, with the incoming fluoride and the departing oxygen atom ideally occupying the apical positions. The exceptional strength of the Si-F bond (around 135 kcal/mol) compared to the Si-O bond (around 108 kcal/mol) provides a strong thermodynamic driving force for the reaction. nih.govresearchgate.net The subsequent collapse of this intermediate results in the cleavage of the Si-O bond, releasing the corresponding alcohol and forming a stable fluorosilane. nih.gov

The general mechanism can be summarized as follows:

Nucleophilic Attack: F⁻ + R-O-Si(CH₃)₂C(CH₃)₃ → [R-O-Si(F)(CH₃)₂C(CH₃)₃]⁻

Bond Cleavage: [R-O-Si(F)(CH₃)₂C(CH₃)₃]⁻ → R-OH + F-Si(CH₃)₂C(CH₃)₃

Acid-Catalyzed Hydrolysis and Trans-silylation Pathways

Under acidic conditions, the cleavage of the TBS ether follows a different mechanistic route. The reaction is initiated by the protonation of the ether oxygen atom, which enhances the leaving group ability of the alcohol moiety. nih.govacs.org

The protonated silyl ether is then susceptible to nucleophilic attack by a water molecule (hydrolysis) or another alcohol (trans-silylation). This attack is believed to proceed through an associative mechanism, likely involving a pentavalent silicon intermediate, although a more direct Sₙ2-like displacement at the silicon atom is also plausible. nih.govacs.org The steric hindrance of the tert-butyl group on the silicon atom generally makes TBS ethers more resistant to acid-catalyzed cleavage compared to less bulky silyl ethers like trimethylsilyl (B98337) (TMS) ethers. researchgate.net

The general mechanism for acid-catalyzed hydrolysis is:

Protonation: R-O-Si(CH₃)₂C(CH₃)₃ + H⁺ ⇌ [R-O(H)-Si(CH₃)₂C(CH₃)₃]⁺

Nucleophilic Attack: [R-O(H)-Si(CH₃)₂C(CH₃)₃]⁺ + H₂O → R-OH + [H-O(H)-Si(CH₃)₂C(CH₃)₃]⁺

Deprotonation: [H-O(H)-Si(CH₃)₂C(CH₃)₃]⁺ ⇌ HOSi(CH₃)₂C(CH₃)₃ + H⁺

Trans-silylation follows a similar pathway, with an alcohol acting as the nucleophile instead of water.

Advanced Photochemical Cleavage Strategies for Silyl Ethers

Photochemical cleavage offers a mild and often orthogonal method for the deprotection of silyl ethers. While not extensively studied for this compound specifically, general strategies for the photochemical removal of silyl groups are applicable. These methods often involve the use of photosensitizers or the incorporation of a photolabile chromophore within the silyl group itself. researchgate.net

One common approach involves the use of electron-accepting sensitizers. Upon irradiation, the sensitizer (B1316253) is excited and can accept an electron from the silyl ether, generating a radical cation. This radical cation is highly reactive and can undergo fragmentation or reaction with a nucleophile to cleave the Si-O bond.

Another strategy involves the design of silyl protecting groups that contain a built-in photoreactive moiety. nih.gov For example, silyl ethers containing an o-nitrobenzyl or a benzoin (B196080) group can undergo intramolecular hydrogen abstraction or photocyclization upon irradiation, leading to the release of the alcohol. The general principle involves a photoinduced intramolecular event that ultimately triggers the cleavage of the Si-O bond. nih.gov

Stability and Retention of the TBS Group Under Diverse Reaction Conditions

A key advantage of the tert-butyldimethylsilyl (TBS) protecting group is its remarkable stability under a wide range of reaction conditions, which allows for selective manipulation of other functional groups within a molecule. acs.org The steric bulk of the tert-butyl group provides significant kinetic stability against both acidic and basic hydrolysis compared to less hindered silyl ethers. nih.govresearchgate.net

The TBS group is generally stable to:

Basic conditions: It is resistant to hydrolysis by aqueous bases and organometallic reagents such as Grignard and organolithium reagents. capes.gov.br

Nucleophilic reagents: It is generally unreactive towards common nucleophiles that are not fluoride-based.

Many oxidizing and reducing agents: The TBS group is compatible with a variety of common oxidation (e.g., PCC, Swern oxidation) and reduction (e.g., NaBH₄, LiAlH₄) conditions. capes.gov.br

This stability allows for the primary iodide in this compound to undergo nucleophilic substitution or other transformations without affecting the silyl ether.

Interactive Data Table: Relative Stability of Common Silyl Ethers

Silyl EtherRelative Stability to AcidRelative Stability to Base
TMS11
TES6410-100
TBS 20,000 20,000
TIPS700,000100,000
TBDPS5,000,00020,000

Data sourced from multiple literature references. researchgate.netcapes.gov.br The values represent relative rates of hydrolysis.

Intramolecular Reactivity and Cyclization Pathways Involving Both Functional Groups

The presence of both a silyl ether and a primary iodide on a three-carbon chain in this compound opens up the possibility of intramolecular reactions. One such potential pathway is an intramolecular cyclization to form a four-membered oxetane (B1205548) ring.

This transformation could theoretically be induced under conditions that activate the carbon-iodine bond for nucleophilic substitution, with the oxygen atom of the silyl ether acting as the intramolecular nucleophile. However, the formation of a four-membered ring is entropically and enthalpically disfavored. The direct intramolecular displacement of the iodide by the silyl ether oxygen (an Sₙ2 reaction) would likely require significant activation.

A more plausible scenario for cyclization might involve neighboring group participation. wikipedia.orgdalalinstitute.comlibretexts.org If a reaction is initiated at a different site in the molecule, the silyl ether oxygen could act as an internal nucleophile, leading to a cyclic intermediate that could subsequently react to form a variety of products. For instance, under conditions that could generate a carbocation at the carbon bearing the iodine, the silyl ether oxygen could attack to form a cyclic oxonium ion, which would then be opened by a nucleophile.

While specific examples for this compound are scarce in the literature, studies on related ω-haloalkyl ethers and silyl ethers suggest that such intramolecular cyclizations are feasible, though often require specific catalysts or reaction conditions to overcome the activation barrier for the formation of strained rings. nih.govgoogle.comresearchgate.net The synthesis of oxetanes from 3-halo-1-propanols is a known transformation, suggesting that if the silyl group were to be cleaved in situ, the resulting alkoxide could readily cyclize. google.com

Computational and Spectroscopic Investigations of Reaction Mechanisms

Computational and spectroscopic methods provide invaluable tools for elucidating the intricate details of reaction mechanisms, including the structures of transient intermediates and transition states.

Computational Studies: Density Functional Theory (DFT) calculations have been employed to model the transition states and intermediates in the cleavage of silyl ethers. acs.orgresearchgate.net For fluoride-mediated desilylation, these studies support the formation of a pentacoordinate silicon intermediate and have been used to calculate the activation energies for the reaction. researchgate.netchemrxiv.org Such calculations can provide insights into the geometry of the transition state and the role of the solvent in stabilizing the charged intermediates. acs.org For acid-catalyzed hydrolysis, computational models can help to distinguish between associative and dissociative pathways and to understand the influence of steric and electronic factors on the reaction rate.

Spectroscopic Investigations: Spectroscopic techniques offer direct experimental evidence for the existence of proposed reaction intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectroscopy are powerful tools for monitoring the progress of silyl ether cleavage reactions. Low-temperature NMR studies have been used to detect and characterize pentacoordinate silicon intermediates in fluoride-mediated desilylation reactions. capes.gov.brbgu.ac.il The significant upfield shift of the ²⁹Si NMR signal is a characteristic feature of hypervalent silicon species.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of the Si-O-C stretching vibration and the appearance of the O-H stretching vibration of the product alcohol. In acid-catalyzed reactions, IR spectroscopy has been used to provide evidence for the formation of oxonium ion intermediates through the protonation of the ether oxygen. nih.gov

Mass Spectrometry (MS): Mass spectrometry can be used to identify the products and any byproducts of the reaction, providing further support for the proposed mechanistic pathways.

While specific spectroscopic and computational studies on this compound are not widely reported, the extensive body of research on analogous silyl ether systems provides a strong foundation for understanding its chemical behavior.

Applications of Tert Butyl 3 Iodopropoxy Dimethylsilane in Advanced Organic Synthesis

Utilization as a Key Intermediate in Complex Natural Product Total Synthesis

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. Reagents that can introduce specific functionalities and carbon chains in a controlled manner are essential for these multi-step endeavors. Tert-butyl-(3-iodopropoxy)-dimethylsilane serves as a key building block, providing a protected hydroxyl group and a reactive handle for carbon-carbon bond formation, thereby streamlining synthetic routes to intricate natural products.

One of the notable applications of this compound is in the synthesis of steroidal scaffolds. Steroids are a critical class of bioactive molecules, and their synthesis often requires the precise installation of side chains onto a complex polycyclic core. The enantiomer of the natural hormone progesterone, ent-progesterone, has been a target of synthetic chemists due to its potential therapeutic properties.

In a patented synthetic route to ent-progesterone, this compound (referred to as Intermediate M in the patent) is utilized to introduce a key three-carbon side chain. redalyc.orgchemrxiv.org The synthesis involves the reaction of 6-bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene (Intermediate K) with this compound. redalyc.org This reaction, typically facilitated by an organolithium reagent, forms a crucial carbon-carbon bond, attaching the protected propoxy side chain to the steroid precursor. redalyc.org The TBDMS protecting group is stable under these conditions and is carried through several steps before being removed later in the synthesis to reveal the hydroxyl group necessary for subsequent transformations and final cyclization into the steroidal structure. chemrxiv.org This strategic use of a bifunctional reagent simplifies the construction of the complex carbon skeleton of ent-progesterone. redalyc.orgchemrxiv.org

Reactant 1 (Steroid Precursor) Reactant 2 (Side Chain) Key Transformation Product Reference
6-bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-eneThis compoundC-C bond formation via organolithium reagenttert-butyldimethyl(3-(7-methyl-1,4-dioxaspiro[4.4]non-6-en-6-yl)propoxy)silane redalyc.org

The utility of this compound and its analogs extends to the synthesis of various polycyclic and heterocyclic systems. The synthesis of ent-progesterone itself is a prime example of constructing a complex polycyclic framework. redalyc.org

Furthermore, structurally related iodosilanes are employed as precursors in the synthesis of heterocyclic natural products. For instance, the synthesis of Galipeine, a tetrahydroquinoline alkaloid with demonstrated anti-malarial activity, requires a non-commercially available side chain precursor, tert-butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane. This reagent is designed to be coupled with an α-amino-cycloalkylcuprate to form the core structure of the alkaloid. Tetrahydroquinolines are a significant class of N-heterocyclic molecules that form the basis for numerous antibacterial, anti-parasitic, and anti-viral drugs. The use of a silyl-protected iodoalkane in this context highlights the adaptability of this class of reagents for constructing important heterocyclic systems.

Bifunctional reagents are powerful tools in organic synthesis as they allow for the creation of molecular complexity in a controlled and efficient manner. acs.orgnsf.gov this compound is a classic example of a bifunctional molecule, possessing two distinct reactive sites: the TBDMS protected alcohol and the alkyl iodide. These two functional groups have orthogonal reactivity, meaning one can be reacted selectively in the presence of the other.

This bifunctionality is ideal for divergent synthesis, a strategy that aims to create a library of related compounds from a common intermediate. chemrxiv.org A synthetic pathway can be designed where the alkyl iodide end of the molecule undergoes a nucleophilic substitution or coupling reaction first. The TBDMS ether, being robust, remains intact during this transformation. rsc.org After the first reaction, the resulting intermediate can be subjected to a different set of conditions to deprotect the silyl (B83357) ether, revealing a primary alcohol. This newly exposed hydroxyl group can then undergo a variety of further reactions, such as oxidation, esterification, or etherification. This two-step, sequential functionalization allows a single starting material to "diverge" into multiple, structurally distinct products. This approach is highly efficient for generating compound libraries for drug discovery and materials science. acs.org

Role in the Production of Pharmaceutical and Agrochemical Intermediates

The synthesis of active pharmaceutical ingredients (APIs) often relies on the availability of specialized intermediates. This compound and related compounds serve as important building blocks for molecules with therapeutic potential.

As detailed previously, its use in the synthesis of ent-progesterone is a clear example of its role in producing pharmaceutical intermediates. chemrxiv.org Ent-progesterone has been investigated for its neuroprotective effects and is considered a promising candidate for treating nervous system injuries, but its commercial use has been hampered by the lack of an efficient synthesis. chemrxiv.org The development of synthetic routes using intermediates like this compound is crucial for making such compounds more accessible for research and potential clinical use. chemrxiv.org

Additionally, the application of a similar iodosilane (B88989) as a precursor for the alkaloid Galipeine underscores its relevance in medicinal chemistry. Alkaloids are a rich source of bioactive compounds with a history of use in medicine. The ability to synthesize these complex molecules is vital for studying their properties and developing new drugs.

Application in the Development of Functional Materials and Polymers

Beyond its use in synthesizing discrete molecules, the structural motifs present in this compound are relevant to materials science and polymer chemistry. The silyl ether linkage (Si-O-C) is the defining feature of poly(silyl ether)s (PSEs), a class of silicon-based polymers known for their thermal stability and hydrolytic degradability. mdpi.com This degradability makes them attractive for applications in biomedical fields, such as drug delivery, and as environmentally friendly materials. mdpi.com While this specific molecule may not be used directly as a monomer, its chemistry is central to the synthesis of functional polymers containing silyl ether bonds. mdpi.com

A significant application in materials science is the use of iodosilanes in the solid-phase synthesis of Molecularly Imprinted Polymers (MIPs). MIPs are synthetic polymers with custom-made recognition sites for a specific target molecule, akin to artificial antibodies. They are typically synthesized on a solid support, which requires the template molecule to be immobilized via a linker.

Recent research has shown that iodosilanes are superior alternatives to the commonly used amino silanes for immobilizing template molecules. nsf.gov A study comparing an iodosilane to an amino silane (B1218182) for the synthesis of MIPs against a cancer biomarker found the iodosilane to be better by every metric tested. nsf.gov Iodosilanes were found to prevent problematic side reactions associated with amino silanes, resulting in polymers with higher purity, specificity, and nanomolar affinity for the target peptide. The straightforward reaction between the iodo group and a thiol on the template molecule (such as a cysteine residue in a peptide) simplifies the immobilization process compared to multi-step procedures required for amino silanes. nsf.gov This advance in MIP synthesis, enabled by iodosilanes, is critical for developing more effective diagnostic and therapeutic tools. nsf.gov

Linker Type Key Advantages Performance Metrics Reference
Iodosilane - Fewer side reactions- Simpler template immobilization- High purity and specificityOutperformed amino silane by all metrics tested; achieved nanomolar affinity. nsf.gov
Aminosilane - Commonly used, established methodsProne to side reactions that negatively affect polymer purity and affinity. nsf.gov

Surface Modification and Derivatization Through the Silane Functionality

The bifunctional nature of this compound makes it a valuable, though specialized, reagent for the functionalization of surfaces, particularly those rich in hydroxyl groups such as silica, glass, and various metal oxides. The molecule's design allows for a two-step modification process: initial anchoring to the surface via its silane group, followed by further chemical transformations utilizing the terminal iodide.

The anchoring mechanism relies on the tert-butyldimethylsilyl ether moiety. While many surface modification protocols utilize more reactive trialkoxysilanes, which can form robust polysiloxane networks on a surface, the dimethylsilane (B7800572) group of this compound offers a different mode of attachment. The silicon atom can react with surface hydroxyl (-OH) groups to form a stable silicon-oxygen bond, effectively tethering the iodopropyl chain to the substrate. The bulky tert-butyl group provides steric hindrance, which can influence the packing density of the molecules on the surface, potentially preventing the formation of a dense self-assembled monolayer (SAM) but ensuring a stable, covalent linkage. This process is foundational for creating a tailored surface environment where the density and orientation of the functional groups can be controlled.

Once the silane is anchored, the exposed propyl chain, terminating in an iodine atom, becomes the reactive site for subsequent derivatization. The carbon-iodine bond is a versatile functional group in organic synthesis, serving as an excellent leaving group in nucleophilic substitution reactions. This allows for the covalent attachment of a wide array of molecules, including biomolecules, polymers, or other organic functional groups, by reacting the iodide-terminated surface with suitable nucleophiles. For instance, amines, thiols, or carboxylates can displace the iodide to form new carbon-nitrogen, carbon-sulfur, or ester linkages, respectively.

This two-step approach is particularly advantageous for applications where a specific chemical functionality is desired on a surface, but the direct attachment of that functionality via a corresponding silane is either synthetically challenging or commercially impractical. By first creating a versatile "handle" in the form of the alkyl iodide, a platform is established for a multitude of subsequent chemical modifications.

Detailed research findings on the specific application of this compound in surface modification are not widely available in peer-reviewed literature, which currently focuses more on analogous chloro- and bromo-silanes or those with more reactive anchoring groups like trimethoxysilanes. However, the principles of silane chemistry and nucleophilic substitution provide a strong theoretical basis for its utility. The table below outlines a hypothetical, yet chemically plausible, set of parameters for such a surface modification process, based on established protocols for similar haloalkylsilanes.

ParameterDescriptionValue/Condition
Substrate The material being modified.Silicon wafer with native oxide layer (SiO₂)
Surface Preparation Initial cleaning and activation of the substrate.Piranha solution treatment followed by oven drying
Silanization Reaction Conditions for attaching the silane to the substrate.Immersion in a 1% (v/v) solution of this compound in anhydrous toluene (B28343) at 60°C for 4 hours under an inert atmosphere.
Post-Silanization Cleaning Removal of non-covalently bound silane.Sonication in fresh toluene, followed by rinsing with ethanol (B145695) and drying under nitrogen.
Surface Characterization Methods to confirm the presence of the alkyl iodide layer.X-ray Photoelectron Spectroscopy (XPS) to detect Iodine (I 3d) and Silicon (Si 2p) signals. Contact angle goniometry to measure changes in surface hydrophobicity.
Subsequent Derivatization Example of a nucleophilic substitution reaction.Immersion of the iodide-functionalized surface in a solution of a primary amine (e.g., octylamine) in dimethylformamide (DMF) at 80°C for 12 hours.
Final Characterization Confirmation of the secondary functionalization.XPS analysis to confirm the appearance of the Nitrogen (N 1s) signal and disappearance of the Iodine (I 3d) signal.

This table illustrates a typical workflow for utilizing a bifunctional silane like this compound for creating tailored surface chemistries. The initial silanization step provides a stable, covalently attached layer with reactive iodide groups, which can then be converted into a wide range of other functional surfaces through well-established synthetic routes.

Future Research Directions and Innovations in Tert Butyl 3 Iodopropoxy Dimethylsilane Chemistry

Design of Next-Generation Analogues with Tunable Reactivity and Enhanced Selectivity

Future work will likely concentrate on the rational design of analogues to modulate the compound's reactivity and selectivity. By systematically altering its core structure, chemists can fine-tune its properties for specific synthetic challenges. Key areas of exploration will include modifications to the silyl (B83357) group, the alkane linker, and the halide leaving group.

Silyl Group Modification: Replacing the tert-butyl-dimethylsilyl (TBDMS) group with other silyl moieties (e.g., triisopropylsilyl (TIPS), di-tert-butylmethylsilyl (DTBMS)) could offer a spectrum of steric and electronic properties. This would allow for differential stability and cleavage kinetics, enabling orthogonal protection strategies in complex molecule synthesis.

Linker Modification: Varying the length and substitution of the three-carbon propyl chain could influence intramolecular interactions and reaction rates. Introducing stereocenters or conformational constraints within the linker could enable novel applications in asymmetric synthesis.

Leaving Group Variation: While the iodide is an excellent leaving group, substituting it with other halides (e.g., bromide, chloride) or pseudo-halides (e.g., tosylate, mesylate) would create a library of reagents with graded electrophilicity. chemscene.com This would provide chemists with a toolkit to control reaction rates and compatibility with various nucleophiles.

Structural Modification Potential Impact Research Goal
Varying silyl group (e.g., TIPS, DTBMS)Altered steric hindrance and electronic effectsTune deprotection rates and orthogonality
Modifying the alkyl linker (length, substitution)Influence on reaction kinetics and stereochemistryEnable new intramolecular reactions and asymmetric applications
Changing the leaving group (e.g., Br, Cl, OTs)Graduated electrophilicity and reactivityEnhanced control over reaction selectivity and scope

Integration with Sustainable and Green Chemistry Methodologies

A major thrust in modern chemistry is the adoption of sustainable practices. triplepundit.com Future research on tert-butyl-(3-iodopropoxy)-dimethylsilane will increasingly align with the principles of green chemistry, focusing on reducing waste, minimizing hazardous substances, and improving energy efficiency. iipseries.orgtaylorfrancis.com

Catalytic methods are central to green chemistry. jddhs.com The development of catalytic routes for both the synthesis and subsequent reactions of this compound and its analogues is a key research frontier.

Catalytic Silylation: Moving beyond traditional stoichiometric silylation methods, research will focus on catalytic dehydrogenative coupling of diols with hydrosilanes or catalytic silylation using greener silicon sources. bohrium.comorganic-chemistry.org Catalysts based on earth-abundant metals like iron or organocatalysts could provide more sustainable alternatives to current protocols. bohrium.comorganic-chemistry.org

Catalytic C-I Bond Transformations: Developing novel transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C-I bond will expand the range of accessible structures. Photocatalysis and electrochemistry offer promising avenues for activating the C-I bond under mild, energy-efficient conditions. acs.org

Flow chemistry offers significant advantages in terms of safety, efficiency, and scalability over traditional batch processing. nih.govsyrris.com Its application to the chemistry of this compound is a promising area for innovation.

Process Intensification: Flow chemistry can significantly shorten reaction times from hours to minutes or even seconds. syrris.com The integration of in-line purification and analysis can lead to fully automated, multi-step syntheses, accelerating the production of complex molecules derived from this building block. syrris.comresearchgate.net

Discovery of Novel Bond-Forming Reactions Utilizing Its Unique Architecture

The bifunctional nature of this compound invites the discovery of new chemical transformations. Its unique architecture, with two distinct reactive sites, can be exploited for novel bond-forming strategies.

Multicomponent Reactions: Designing one-pot, multicomponent reactions where both the iodide and the silyl ether (or a derivative) participate would be a highly efficient strategy for building molecular complexity. For instance, a reaction could involve initial nucleophilic substitution at the C-I bond, followed by an intramolecular cyclization triggered by silyl ether cleavage.

Radical-Mediated Processes: The primary iodide is an excellent precursor for generating carbon-centered radicals. Future work could explore iron-catalyzed radical cross-coupling reactions or photoredox-catalyzed processes to form new C-C and C-heteroatom bonds under mild conditions, expanding the synthetic utility beyond traditional ionic pathways. rsc.org

Intramolecular Rearrangements: Research into novel rearrangements, potentially triggered by Lewis acids or transition metals, could lead to the formation of complex cyclic or silicon-containing architectures. For example, intramolecular C-Si bond formation could be explored. researchgate.net

Advanced Applications in Chemical Biology and Material Science Research

The properties of the silyl ether and the reactivity of the alkyl iodide make this compound and its derivatives attractive for applications beyond traditional organic synthesis, particularly in chemical biology and material science.

Chemical Biology: The molecule can serve as a versatile linker in bioconjugation. The alkyl iodide allows for covalent attachment to biomolecules (e.g., proteins, nucleic acids), while the silyl ether can act as a cleavable tether for drug delivery systems or as a protecting group during synthesis. Its silicon atom could also be leveraged for applications in bio-imaging or as a therapeutic agent.

Material Science: Silyl ethers are precursors to poly(silyl ether)s (PSEs), a class of polymers known for their thermal stability and hydrolytic degradability. mdpi.comresearcher.lifenih.gov Future research could involve the polymerization of functionalized monomers derived from this compound to create novel, degradable materials. nsf.gov These materials could find applications as recyclable thermosets, biomedical implants, or environmentally friendly plastics. mdpi.comredalyc.org The presence of the silicon-oxygen bond imparts unique properties, making these polymers promising for advanced applications. redalyc.org

Field Potential Application Key Feature Utilized
Chemical BiologyCleavable linkers for drug deliveryHydrolytic lability of the silyl ether
Chemical BiologyBioconjugation reagentsReactivity of the C-I bond
Material SciencePrecursors to degradable polymers (PSEs)Si-O-C bond for polymerization and degradation
Material ScienceSurface modification agentsSilyl group for covalent attachment to surfaces

Implementation of High-Throughput Screening and Automation in Synthetic Strategies

To accelerate the discovery of new reactions and applications, high-throughput screening (HTS) and laboratory automation will be indispensable tools.

Reaction Discovery and Optimization: Automated platforms can rapidly screen hundreds or thousands of reaction conditions (e.g., catalysts, solvents, bases, temperatures) in parallel using microliter-scale volumes. acs.orgnih.gov This HTS approach can quickly identify optimal conditions for known transformations or uncover entirely new reactivity for this compound and its analogues. nih.gov

Automated Synthesis of Analogues: The synthesis of libraries of analogues, as described in section 5.1, can be greatly expedited using automated synthesis platforms. rsc.org These systems can perform repetitive reaction sequences, purifications, and analyses with minimal human intervention, enabling the rapid generation of diverse compound collections for screening in material science or drug discovery programs. dispendix.com This integration of synthesis and screening creates a powerful cycle for accelerated discovery. rsc.org

Q & A

Q. Methodological Approach

  • Control Experiments : Parallel reactions under identical conditions (solvent, temperature, catalyst) to isolate halogen-specific effects.
  • Computational Modeling : DFT calculations to compare transition-state energies for oxidative addition (e.g., Pd(0) → Pd(II) with I vs. Br).
  • Isotopic Labeling : Use ¹²⁵I-labeled substrates to track byproduct formation via radiometric analysis.

Data from such studies confirm iodine’s superior leaving-group ability but highlight competing pathways (e.g., β-hydride elimination in aliphatic systems) that require tailored ligands (e.g., XPhos) .

How can researchers optimize the purification of this compound to minimize silicone-based byproducts?

Q. Advanced Chromatography Techniques

  • Alumina vs. Silica Gel : Alumina reduces siloxane formation during column chromatography due to lower acidity.
  • Gradient Elution : Use hexane/ethyl acetate (95:5 to 80:20) to separate iodinated products from silyl ethers.
  • HPLC Validation : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >98% purity.

For trace metal removal (e.g., Pd residues), post-purification treatment with Chelex resin or activated charcoal is recommended .

What analytical techniques are most reliable for assessing the purity and stability of this compound?

Q. Basic Quality Control

  • ¹H/¹³C NMR : Key diagnostic signals include δ 0.1–0.3 ppm (Si–CH₃) and δ 3.5–4.0 ppm (O–CH₂–I).
  • GC-MS : Monitors thermal stability; degradation above 150°C indicates siloxane formation.

Q. Advanced Stability Studies

  • TGA/DSC : Quantifies decomposition kinetics under inert atmospheres.
  • Long-Term Storage : Store at –20°C under argon, with molecular sieves to prevent hydrolysis .

How do steric effects from the tert-butyl group impact the compound’s utility in multi-step syntheses?

Steric Considerations
The tert-butyl group provides steric protection to the silicon center, preventing undesired nucleophilic attack during subsequent reactions. However, it may hinder:

  • Coupling Reactions : Bulkier ligands (e.g., DavePhos) improve Pd catalyst accessibility.
  • Deprotection : Requires harsher conditions (e.g., TBAF in THF) compared to trimethylsilyl analogs.

Case studies in natural product synthesis (e.g., taxane derivatives) demonstrate selective deprotection strategies using HF-pyridine .

What retrosynthetic tools and databases are recommended for planning novel reactions involving this compound?

Q. AI-Driven Synthesis Planning

  • Reaxys/Pistachio : Identifies precedented reactions (e.g., silyl ether formation).
  • Retrosynthesis Modules : Tools like Synthia prioritize routes with minimal protecting-group manipulations.

Validation : Cross-reference predicted routes with experimental data from peer-reviewed journals (e.g., J. Org. Chem.) to resolve algorithmic biases .

What safety protocols are critical when handling this compound, given limited toxicity data?

Q. Risk Mitigation

  • Substituted Silane Trends : Analogous to dimethylsilane, assume acute toxicity (LD₅₀ ~300 mg/kg, rat).
  • Ventilation : Use fume hoods to prevent inhalation of iodine vapors.
  • Spill Management : Neutralize with sand/sodium bicarbonate; avoid water to prevent exothermic hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.